molecular formula C18H20ClFN2O2S B4813896 1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine

1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine

Cat. No.: B4813896
M. Wt: 382.9 g/mol
InChI Key: SWUYNTOTECSRIN-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with chloro, methyl, and fluoro groups

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the chloro, methyl, and fluoro substituents through various chemical reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:

  • 1-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine
  • 1-(3-Chloro-2-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c1-13-12-15(6-7-17(13)20)25(23,24)22-10-8-21(9-11-22)18-5-3-4-16(19)14(18)2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUYNTOTECSRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chloro-2-methylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine

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